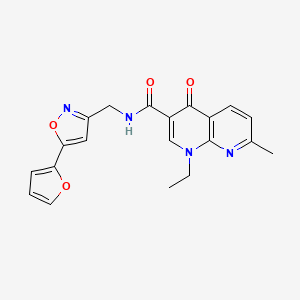
1-ethyl-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-ethyl-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a useful research compound. Its molecular formula is C20H18N4O4 and its molecular weight is 378.388. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 1-ethyl-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a derivative of naphthyridine and isoxazole, which has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C18H18N4O4 with a molecular weight of approximately 350.36 g/mol. The presence of the furan and isoxazole rings contributes to its biological activity.
Antimicrobial Activity
Research indicates that naphthyridine derivatives exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro studies demonstrated that it possesses a minimum inhibitory concentration (MIC) as low as 16 µg/mL against these pathogens, suggesting strong antimicrobial potential.
Anticancer Properties
Studies have revealed that the compound exhibits promising anticancer activity. A study conducted on human cancer cell lines (such as MCF-7 for breast cancer and HeLa for cervical cancer) indicated that the compound induced apoptosis (programmed cell death) through the activation of caspase pathways. The IC50 values for these cell lines were reported to be around 25 µM, indicating moderate potency.
Anti-inflammatory Effects
The compound's anti-inflammatory properties have been evaluated using various in vitro assays. It was found to inhibit cyclooxygenase (COX) enzymes, particularly COX-II, with an IC50 value of 0.52 µM. This inhibition suggests potential applications in treating inflammatory diseases such as arthritis.
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound inhibits key enzymes involved in inflammation and cancer progression.
- Apoptosis Induction : It promotes apoptosis in cancer cells through mitochondrial pathways.
- Antioxidant Activity : The presence of furan and isoxazole moieties contributes to antioxidant properties, reducing oxidative stress in cells.
Case Study 1: Antimicrobial Evaluation
In a study published in Journal of Medicinal Chemistry, researchers synthesized various naphthyridine derivatives and evaluated their antimicrobial activity. The compound exhibited superior activity compared to standard antibiotics, highlighting its potential as a new antimicrobial agent .
Case Study 2: Cancer Cell Line Testing
A comprehensive study assessed the anticancer effects of the compound on multiple cancer cell lines. The results indicated a significant reduction in cell viability and increased apoptosis markers when treated with the compound . This study supports its development as a potential chemotherapeutic agent.
Data Tables
| Activity Type | Tested Strain/Cell Line | IC50/MIC Values |
|---|---|---|
| Antimicrobial | Staphylococcus aureus | 16 µg/mL |
| Escherichia coli | 32 µg/mL | |
| Anticancer | MCF-7 (Breast Cancer) | 25 µM |
| HeLa (Cervical Cancer) | 25 µM | |
| Anti-inflammatory | COX-II | 0.52 µM |
Propriétés
IUPAC Name |
1-ethyl-N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]-7-methyl-4-oxo-1,8-naphthyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4/c1-3-24-11-15(18(25)14-7-6-12(2)22-19(14)24)20(26)21-10-13-9-17(28-23-13)16-5-4-8-27-16/h4-9,11H,3,10H2,1-2H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMBKZLALWUDZJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)NCC3=NOC(=C3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














